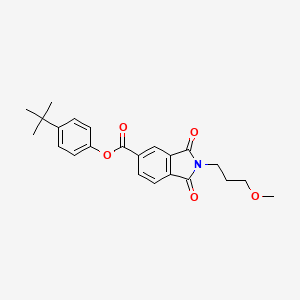![molecular formula C18H16N2OS B4576447 3-[(2,4-Dimethylphenyl)diazenyl]-5-phenylthiophen-2-ol](/img/structure/B4576447.png)
3-[(2,4-Dimethylphenyl)diazenyl]-5-phenylthiophen-2-ol
Overview
Description
3-[(2,4-Dimethylphenyl)diazenyl]-5-phenylthiophen-2-ol is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dimethylphenyl)diazenyl]-5-phenylthiophen-2-ol typically involves the diazotization of 2,4-dimethylaniline followed by coupling with 5-phenylthiophen-2-ol. The reaction conditions often include:
Diazotization: This step involves treating 2,4-dimethylaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 5-phenylthiophen-2-ol in an alkaline medium, usually in the presence of sodium hydroxide (NaOH), to form the azo compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dimethylphenyl)diazenyl]-5-phenylthiophen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azo group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Oxidized products include ketones and aldehydes.
Reduction: Reduced products include primary and secondary amines.
Substitution: Substituted products vary depending on the reagent used, such as halogenated or nitrated derivatives.
Scientific Research Applications
3-[(2,4-Dimethylphenyl)diazenyl]-5-phenylthiophen-2-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dimethylphenyl)diazenyl]-5-phenylthiophen-2-ol involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound’s structure allows it to bind to specific sites on enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,4-Dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate
- 1-[(2,4-Dimethylphenyl)diazenyl]-2-naphthol
- 5-[(1Z)-2-(2,3-Dimethylphenyl)diazen-1-yl]-4-(4-methylphenyl)pyrimidin-2-amine
Uniqueness
3-[(2,4-Dimethylphenyl)diazenyl]-5-phenylthiophen-2-ol is unique due to its thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[(2,4-dimethylphenyl)diazenyl]-5-phenylthiophen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-12-8-9-15(13(2)10-12)19-20-16-11-17(22-18(16)21)14-6-4-3-5-7-14/h3-11,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVCIZCCKDRVAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C(SC(=C2)C3=CC=CC=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[allyl(methylsulfonyl)amino]-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4576368.png)
![3-ethyl-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4576371.png)
![methyl 4-{[4-(4-chloro-3,5-dimethylphenoxy)butanoyl]amino}benzoate](/img/structure/B4576375.png)
![N-[3-(CYCLOPENTYLCARBAMOYL)-4,5-DIMETHYL-2-THIENYL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4576401.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B4576408.png)
![2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B4576421.png)
![N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4576428.png)
![3-{[4-(4-FLUOROPHENYL)PIPERAZINO]CARBONYL}-6,7,8,9-TETRAHYDRO-4H-PYRIMIDO[2,1-B][1,3]BENZOTHIAZOL-4-ONE](/img/structure/B4576432.png)


![(5E)-3-ethyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4576441.png)
![ETHYL 2-{CYCLOPROPYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B4576446.png)
![1-[(4-CHLOROPHENYL)METHANESULFONYL]-4-METHYLPIPERIDINE](/img/structure/B4576452.png)
![4-[3-(3,5-dimethylphenoxy)propoxy]benzaldehyde](/img/structure/B4576456.png)
